molecular formula C7H7Br2NO2 B2737373 5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide CAS No. 2402830-63-9

5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide

Cat. No. B2737373
CAS RN: 2402830-63-9
M. Wt: 296.946
InChI Key: HMMBNUUQXNVHEU-UHFFFAOYSA-N
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Description

“5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide” is a compound known for its applications in various chemical processes . It is characterized by its bromoacetyl and pyridine functional groups .


Molecular Structure Analysis

The compound has the chemical formula C7H7Br2NO . It contains bromoacetyl and pyridine functional groups . The exact molecular structure would require more specific information or computational chemistry analysis.


Physical And Chemical Properties Analysis

The compound is a white crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Hyperbranched Poly[bis(alkylene)pyridinium]s Synthesis A study conducted by Monmoton et al. (2008) synthesized 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide from 3,5-lutidine. These monomers were poly(N-alkylated) to yield new hyperbranched polyelectrolytes. The reactivity of 3,5-bis(bromomethyl)pyridine hydrobromide was highlighted, demonstrating its utility in creating structured polyelectrolytes with potential applications in material science and catalysis Monmoton et al., 2008.

Bromination Agent for Metal(II) Complexes Raman, Muthuraj, and Ravichandran (2005) explored the use of Pyridinium hydrobromide perbromide as a brominating agent for the Schiff base chelates of various metal ions. Their research provides insight into the versatility of pyridinium hydrobromide derivatives in organic synthesis, particularly in the selective bromination of metal complexes, showcasing its potential in the development of novel coordination compounds Raman, Muthuraj, & Ravichandran, 2005.

Synthesis of 3-(bromomethyl)-5-methylpyridine Hydrobromide Guo, Lu, and Wang (2015) reported an efficient and environmentally friendly synthesis method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the production of rupatadine. This method demonstrates the compound's significance in pharmaceutical synthesis, offering a greener alternative to traditional synthetic routes Guo, Lu, & Wang, 2015.

properties

IUPAC Name

5-(2-bromoacetyl)-1H-pyridin-2-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.BrH/c8-3-6(10)5-1-2-7(11)9-4-5;/h1-2,4H,3H2,(H,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMBNUUQXNVHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=O)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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